2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structure to the query compound, reveals their capacity to form coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. The study by Chkirate et al. (2019) demonstrates the synthesis and characterization of such complexes, highlighting the role of hydrogen bonding in forming supramolecular architectures. The antioxidant activity is measured through various assays, suggesting potential applications in developing therapeutic agents against oxidative stress-related diseases (Chkirate et al., 2019).
Radiosynthesis for Imaging
Dollé et al. (2008) describe the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for radiolabeling with fluorine-18 for positron emission tomography (PET) imaging. This research indicates the compound's potential utility in neuroimaging, particularly in imaging the translocator protein (18 kDa), which is associated with neuroinflammatory processes. The process involves synthesizing a precursor, followed by radiolabeling, offering a pathway for developing diagnostic tools for neurodegenerative diseases (Dollé et al., 2008).
Cytotoxic Activity for Cancer Research
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown cytotoxic activity against a panel of cancer cell lines. Al-Sanea et al. (2020) attach different aryloxy groups to the C2 position of the pyrimidine ring, identifying compounds with appreciable growth inhibition against selected cancer cell lines. This study underscores the potential of such compounds in anticancer drug development, providing a basis for further exploration of similar compounds in cancer research (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-6-8-17(9-7-16)13-28-15-26-22-18(23(28)31)12-27-29(22)11-10-25-21(30)14-32-20-5-3-2-4-19(20)24/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIODKWLDLZDUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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